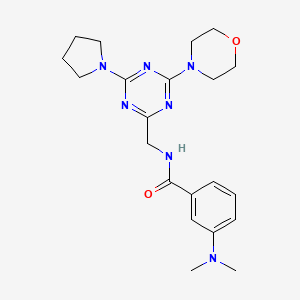

3-(dimethylamino)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

3-(dimethylamino)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N7O2/c1-26(2)17-7-5-6-16(14-17)19(29)22-15-18-23-20(27-8-3-4-9-27)25-21(24-18)28-10-12-30-13-11-28/h5-7,14H,3-4,8-13,15H2,1-2H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAPNDMILBXBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the triazine core, which can be synthesized through the cyclization of appropriate precursors. The morpholine and pyrrolidine groups are then introduced through nucleophilic substitution reactions. The final step involves the coupling of the dimethylamino group with the benzamide moiety under controlled conditions, such as using a suitable base and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

3-(dimethylamino)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(dimethylamino)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide exhibit significant anticancer properties. For instance, modifications of related structures have shown promising results as inhibitors of the PI3K pathway, which is crucial in cancer cell proliferation and survival. The compound's ability to inhibit this pathway may position it as a potential candidate for cancer therapy .

Neurological Disorders

The structural components of the compound suggest potential applications in treating neurological disorders. The presence of a morpholino group could enhance blood-brain barrier penetration, making it suitable for targeting central nervous system disorders. Preliminary studies on related compounds have demonstrated neuroprotective effects and improvements in cognitive function in animal models .

Inflammatory Diseases

Research indicates that compounds with similar structures can modulate inflammatory responses. The inhibition of specific pathways associated with inflammation could make this compound a candidate for treating conditions such as arthritis or other chronic inflammatory diseases. The effectiveness of related benzamide derivatives in reducing inflammation has been documented, suggesting that this compound may exhibit similar properties .

Data Tables

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various benzamide derivatives against cancer cell lines, a related compound demonstrated an IC50 value of 0.9 nM against the PI3Kα enzyme. This suggests that modifications to the structure can significantly enhance anticancer activity, indicating that 3-(dimethylamino)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide may also exhibit strong anticancer properties through similar mechanisms .

Case Study 2: Neuroprotective Effects

A comparative study involving several morpholino-containing compounds showed significant neuroprotective effects in models of neurodegeneration. The results indicated improved outcomes in cognitive tests and reduced neuronal death, supporting the hypothesis that 3-(dimethylamino)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide could be beneficial for treating neurological conditions .

Mecanismo De Acción

The mechanism of action of 3-(dimethylamino)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and other functional groups play a crucial role in determining the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Substituent Variations on the Benzamide Moiety

The compound N-{[4-(Dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]methyl}-2-(trifluoromethoxy)benzamide () shares the triazine core and pyrrolidinyl substitution but differs in the benzamide substituent. Here, a 2-(trifluoromethoxy) group replaces the 3-(dimethylamino) group. The trifluoromethoxy group is highly electronegative and lipophilic, which may reduce aqueous solubility compared to the dimethylamino variant. This highlights how substituent positioning and electronic properties modulate physicochemical behavior .

Triazine Core Modifications

Compounds in and feature triazine cores with multiple dimethylamino-benzylidene and pyrrolidinyl-butyryl substituents. For example, N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-... () incorporates extended chains with ketone and hydroxyl groups. These modifications increase molecular complexity and may enhance binding specificity but could also introduce metabolic instability compared to the simpler morpholino/pyrrolidinyl substitution in the target compound .

Bis(morpholino-triazine) Derivatives

N-[2-(Dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide () and its analogs () replace the pyrrolidinyl group with a second morpholino moiety. In contrast, the target compound’s pyrrolidinyl group balances lipophilicity, suggesting tailored applications in environments requiring moderate hydrophobicity .

Structural and Functional Implications

Electronic and Steric Effects

- Morpholino vs. Pyrrolidinyl: Morpholino’s oxygen atom enhances polarity and hydrogen bonding, while pyrrolidinyl’s nitrogen offers conformational flexibility. The combination in the target compound may optimize interactions with both polar and hydrophobic binding pockets .

- Benzamide Substituents: The 3-(dimethylamino) group (target) provides moderate electron-donating effects, whereas 2-(trifluoromethoxy) () introduces steric bulk and electron-withdrawing properties, altering target engagement .

Pharmacokinetic Considerations

- Solubility: Morpholino groups improve aqueous solubility, critical for bioavailability.

- Metabolic Stability: Pyrrolidinyl groups are susceptible to oxidative metabolism, whereas morpholino rings are more resistant. The target compound’s hybrid structure may offer intermediate stability .

Data Table: Key Structural Features of Compared Compounds

Actividad Biológica

The compound 3-(dimethylamino)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide , with the CAS number 2034410-12-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₉N₇O₂ |

| Molecular Weight | 411.5 g/mol |

| CAS Number | 2034410-12-1 |

Structure

The compound features a dimethylamino group, a morpholino ring, and a triazine moiety, which are critical for its biological activity. The structural complexity suggests potential interactions with various biological targets.

Research indicates that the compound may exhibit multifaceted biological activities, including:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures can inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases. For instance, compounds derived from morpholine and pyrrolidine have shown significant inhibition against these enzymes, indicating that this compound may share similar properties .

- Anticancer Properties : The compound's structure suggests potential anticancer activity. Analogous compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, benzothiazole derivatives have shown promising results against human pancreatic and gastric cancer cells .

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective effects of related compounds found that they significantly elevated levels of gamma-aminobutyric acid (GABA) in the brain, suggesting potential applications in treating epilepsy or other neurological disorders .

- Anticancer Activity : In vitro studies on similar triazine derivatives revealed their capability to induce apoptosis in cancer cells through caspase-dependent pathways. This suggests that our compound might also exhibit similar anticancer mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents can lead to enhanced potency and selectivity towards specific targets. For instance, replacing certain groups with smaller or more polar substituents has been shown to increase inhibitory potency significantly .

In Vitro Studies

In vitro assays have been employed to evaluate the compound's efficacy against various biological targets:

| Target Enzyme | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| MAO-B | 0.212 | Competitive |

| AChE | 0.264 | Mixed-type |

| BuChE | 0.024 | Mixed-type |

These findings indicate that modifications to the chemical structure can lead to significant changes in biological activity.

Q & A

Basic Question: What are the primary synthetic routes for this compound, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with triazine core formation, followed by sequential substitution of functional groups. Key steps include:

- Triazine Ring Assembly : Using dicyandiamide or melamine derivatives as precursors, with nucleophilic substitutions to introduce morpholino and pyrrolidinyl groups .

- Solvent Optimization : Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) enhance reaction efficiency by stabilizing intermediates and reducing side reactions .

- Substitution Reactions : Amidation at the benzamide position requires anhydrous conditions, often with coupling agents like EDC/HOBt .

Critical Parameters : Temperature control (60–80°C for triazine functionalization) and stoichiometric precision for amine derivatives are essential to minimize byproducts .

Basic Question: How is this compound characterized, and which analytical techniques validate its purity?

Methodological Answer:

Characterization relies on a combination of spectroscopic and elemental analysis:

- 1H/13C NMR : Confirms substitution patterns on the triazine ring and benzamide group .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

- CHN Analysis : Validates elemental composition (e.g., %C, %N) to ensure stoichiometric accuracy .

- HPLC-PDA : Quantifies purity (>95% required for pharmacological studies) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Question: How do reaction conditions (e.g., pH, solvent) influence the compound’s stability during synthesis?

Methodological Answer:

Stability studies show:

- Acid/Base Resistance : The compound remains intact in 2M HCl or 10% NaOH at room temperature, indicating robustness under harsh conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility during amidation, while protic solvents (e.g., ethanol) may induce side reactions with free amines .

Contradiction Note : Despite its stability in acidic/basic media, prolonged exposure to aqueous environments at elevated temperatures (>100°C) can hydrolyze the triazine ring, necessitating inert atmospheres for high-temperature steps .

Advanced Question: What strategies resolve contradictions in reactivity data for triazine derivatives?

Methodological Answer:

Discrepancies in reactivity (e.g., unexpected inertness in substitution reactions) are addressed via:

- Kinetic Profiling : Monitoring reaction progress using in-situ NMR or LC-MS to identify rate-limiting steps .

- Computational Modeling : DFT calculations predict electron density distributions on the triazine ring, guiding rational design of electrophilic/nucleophilic sites .

- Steric Hindrance Mitigation : Bulkier substituents (e.g., morpholino) may slow reactivity; using smaller ligands (e.g., methylamine) in early steps improves efficiency .

Advanced Question: How does the compound’s structure-activity relationship (SAR) inform target selectivity in enzyme inhibition?

Methodological Answer:

SAR studies reveal:

- Triazine Core : Essential for binding ATP pockets in kinases; modifications at the 4- and 6-positions (morpholino, pyrrolidinyl) enhance hydrophilicity and reduce off-target effects .

- Benzamide Group : The dimethylamino moiety increases membrane permeability, while substituents on the phenyl ring modulate affinity for specific isoforms (e.g., PI3Kα vs. PI3Kγ) .

Validation : Competitive inhibition assays (e.g., fluorescence polarization) quantify IC50 values, with co-crystallization studies (X-ray) confirming binding poses .

Advanced Question: What experimental designs assess the compound’s environmental fate and degradation pathways?

Methodological Answer:

Long-term environmental studies use:

- Abiotic Degradation : Hydrolysis/photolysis under simulated sunlight (Xe lamp, λ > 290 nm) and varied pH to identify breakdown products (e.g., triazine ring cleavage) .

- Biotic Transformation : Soil microcosm experiments with LC-HRMS to track microbial metabolism (e.g., N-demethylation) .

- Ecotoxicity Assays : Daphnia magna or algae growth inhibition tests evaluate acute/chronic effects, with EC50 values compared to regulatory thresholds .

Advanced Question: How are in vitro biochemical assays optimized to evaluate this compound’s bioactivity?

Methodological Answer:

Key optimizations include:

- Enzyme Source : Recombinant human kinases (e.g., expressed in Sf9 cells) ensure consistency in inhibition assays .

- Buffer Conditions : 10 mM MgCl2 and 1 mM DTT stabilize kinase activity, while 0.01% Tween-20 reduces nonspecific binding .

- High-Throughput Screening : 384-well plates with fluorescence-based readouts (e.g., ADP-Glo™) enable rapid IC50 determination .

Advanced Question: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

Impurity profiling employs:

- LC-MS/MS : Detects sub-0.1% impurities (e.g., unreacted amines or hydrolyzed triazines) using MRM transitions .

- Residual Solvent Analysis : Headspace GC-MS identifies traces of DMF or THF against ICH Q3C guidelines .

- Forced Degradation : Stress testing (heat, light, oxidation) followed by UPLC-PDA-MS identifies degradation hotspots .

Advanced Question: How do stereochemical considerations (e.g., at the pyrrolidinyl group) impact pharmacological activity?

Methodological Answer:

While the compound lacks chiral centers, pyrrolidinyl conformation affects target binding:

- Conformational Analysis : NOESY NMR or molecular dynamics simulations map spatial arrangements of the pyrrolidinyl ring .

- Bioactivity Correlation : Rigid analogs (e.g., piperidine substitution) reduce conformational flexibility, often lowering potency compared to pyrrolidinyl derivatives .

Advanced Question: What statistical frameworks are used to design dose-response studies for this compound?

Methodological Answer:

Experimental designs include:

- Randomized Block Designs : Controls for batch variability in in vivo studies (e.g., tumor xenograft models) .

- Hill Equation Modeling : Fits sigmoidal dose-response curves to calculate EC50/Emax values, with bootstrap resampling for confidence intervals .

- ANOVA with Tukey’s Post Hoc : Compares efficacy across treatment groups in multi-arm studies (e.g., combination therapies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.